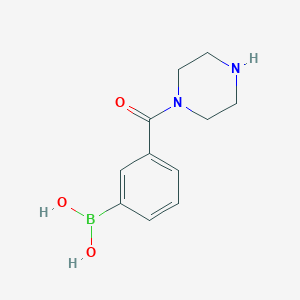
(3-(Piperazine-1-carbonyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Piperazine-1-carbonyl)phenyl)boronic acid: is an organoboron compound that has garnered significant interest in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a piperazine-1-carbonyl group. The molecular formula of this compound is C11H15BN2O3, and it has a molecular weight of 234.06 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Piperazine-1-carbonyl)phenyl)boronic acid typically involves the reaction of 3-bromophenylboronic acid with piperazine-1-carboxamide under suitable conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: (3-(Piperazine-1-carbonyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group in the piperazine moiety can be reduced to form secondary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: (3-(Piperazine-1-carbonyl)phenyl)boronic acid is used as a building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through Suzuki-Miyaura coupling reactions .
Biology: In biological research, this compound is utilized for the development of boron-containing drugs and as a probe for studying enzyme mechanisms and interactions .
Industry: In the industrial sector, this compound is employed in the synthesis of advanced materials, including polymers and catalysts .
Mécanisme D'action
The mechanism of action of (3-(Piperazine-1-carbonyl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe . The piperazine moiety can interact with various biological targets, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Phenylboronic acid: Lacks the piperazine-1-carbonyl group, making it less versatile in biological applications.
(4-(Piperazine-1-carbonyl)phenyl)boronic acid: Similar structure but with the piperazine-1-carbonyl group at a different position on the phenyl ring, which can affect its reactivity and binding properties.
Uniqueness: (3-(Piperazine-1-carbonyl)phenyl)boronic acid is unique due to the specific positioning of the piperazine-1-carbonyl group, which enhances its chemical reactivity and biological activity compared to other boronic acids .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C11H15BN2O3 |
|---|---|
Poids moléculaire |
234.06 g/mol |
Nom IUPAC |
[3-(piperazine-1-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H15BN2O3/c15-11(14-6-4-13-5-7-14)9-2-1-3-10(8-9)12(16)17/h1-3,8,13,16-17H,4-7H2 |
Clé InChI |
ZFXQQOXYPSOMCT-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)C(=O)N2CCNCC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


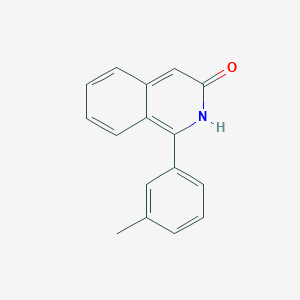
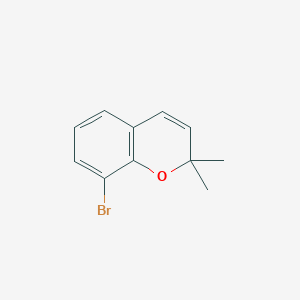


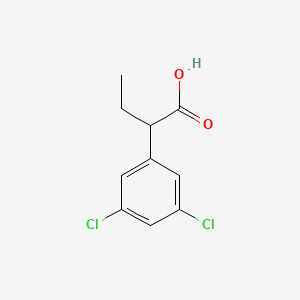

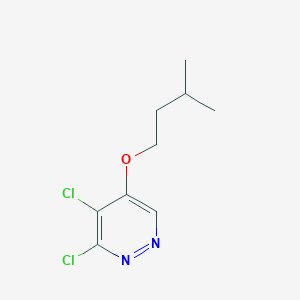


![7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11872952.png)



![N-(Prop-2-en-1-yl)-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B11872971.png)
